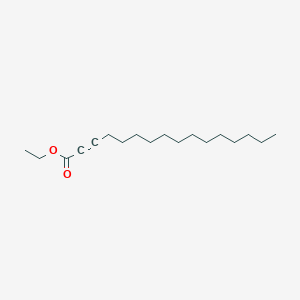
Ethyl hexadec-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl hexadec-2-ynoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is a long-chain ester with a triple bond at the second carbon position, making it unique in its structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl hexadec-2-ynoate can be synthesized through the esterification of hexadec-2-ynoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily separated from the product is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl hexadec-2-ynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form diketones or carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, ethers
Aplicaciones Científicas De Investigación
Ethyl hexadec-2-ynoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of ethyl hexadec-2-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The triple bond in the compound can also interact with enzymes and other proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Ethyl hexadec-2-ynoate can be compared with other esters such as ethyl acetate and ethyl propionate. While all these compounds share the ester functional group, this compound is unique due to its long carbon chain and the presence of a triple bond. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications.
List of Similar Compounds
- Ethyl acetate
- Ethyl propionate
- Methyl butyrate
- Ethyl benzoate
Propiedades
Número CAS |
138055-43-3 |
|---|---|
Fórmula molecular |
C18H32O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
ethyl hexadec-2-ynoate |
InChI |
InChI=1S/C18H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-15H2,1-2H3 |
Clave InChI |
RTEAMZXNKIVURE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC#CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


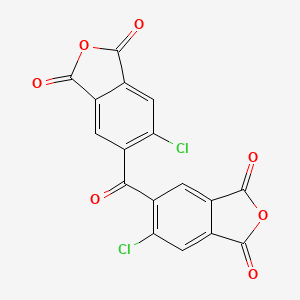
![2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283138.png)
![[Oxetane-3,3-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283143.png)
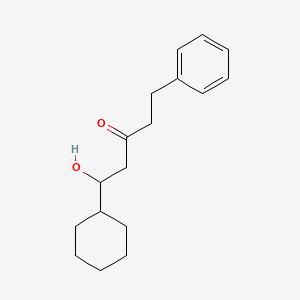
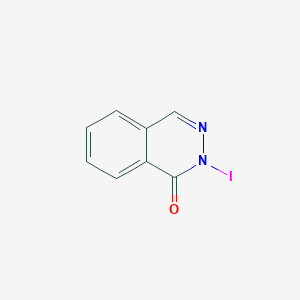
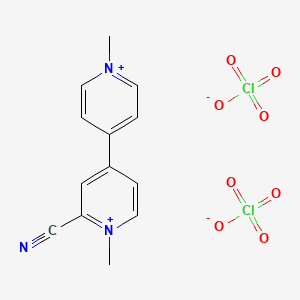
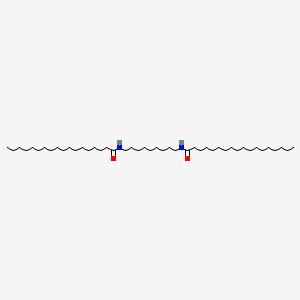
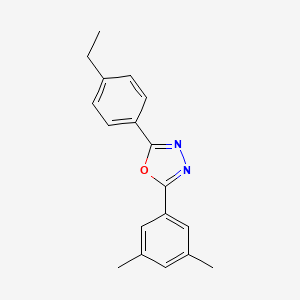
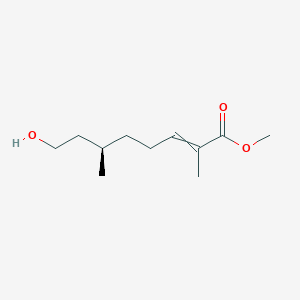
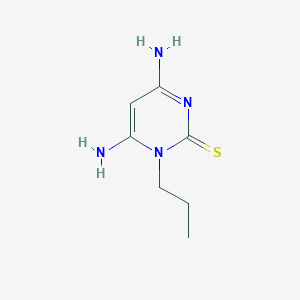
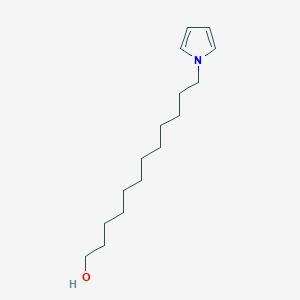
![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
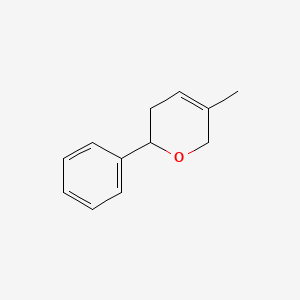
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
